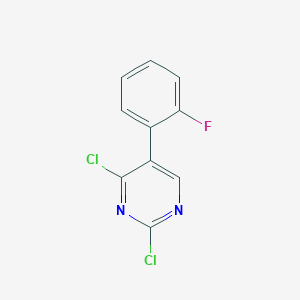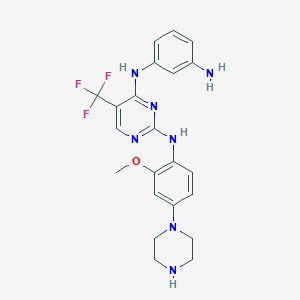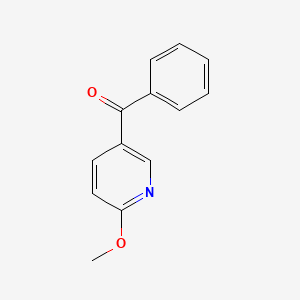
(6-Methoxypyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxypyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by a methoxy group attached to the pyridine ring and a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
(6-Methoxypyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Mecanismo De Acción
The mechanism of action of (6-Methoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing the binding of acetylcholine and increasing receptor activity. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells. Additionally, the compound has anti-inflammatory effects, which may be useful in treating various inflammatory disorders.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxypyridin-3-yl)(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone: This compound also acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate for preparing COX-2 inhibitors, pharmaceutically active compounds with analgesic and anti-inflammatory actions.
Uniqueness
(6-Methoxypyridin-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the phenyl group attached to the methanone moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(6-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
NUGXNQPBORDCFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
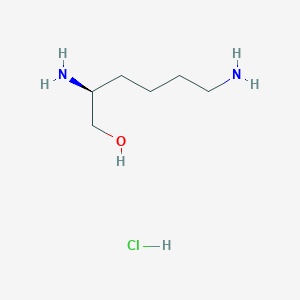
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
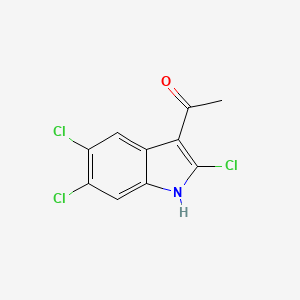

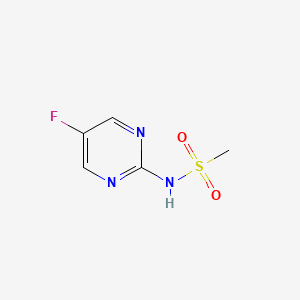
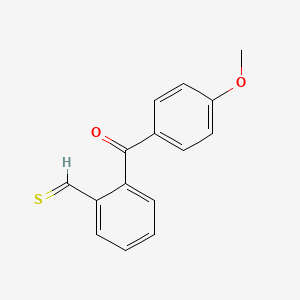
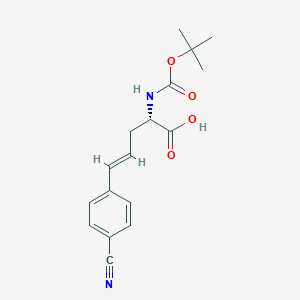
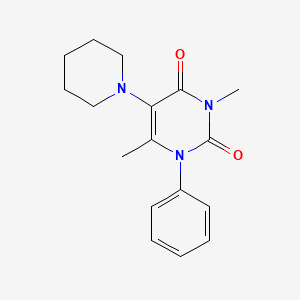
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
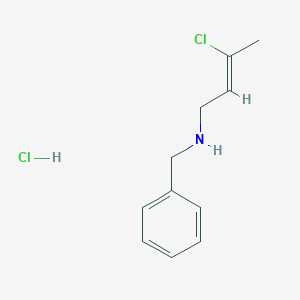
![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)
